molecular formula C10H13BrN2O5 B1505148 Succinimidyl-4-(bromoacetamido)butanoate CAS No. 95413-05-1

Succinimidyl-4-(bromoacetamido)butanoate

Cat. No.: B1505148
CAS No.: 95413-05-1
M. Wt: 321.12 g/mol
InChI Key: WGUGPAFUMQBBJL-UHFFFAOYSA-N
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Description

Succinimidyl-4-(bromoacetamido)butanoate: is a chemical compound with the molecular formula C10H13BrN2O5 and a molar mass of 321.12 g/mol . It is known for its reactive groups, specifically the succinimidyl ester and bromoacetyl groups, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step chemical reaction process. The general approach involves the reaction of succinic acid with bromoacetyl chloride to form the bromoacetyl derivative , followed by the activation of the carboxyl group to form the succinimidyl ester .

Industrial Production Methods

In an industrial setting, the production of Succinimidyl-4-(bromoacetamido)butanoate involves large-scale chemical synthesis with stringent control of reaction conditions to ensure purity and yield. The process typically includes the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

Succinimidyl-4-(bromoacetamido)butanoate: undergoes several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

  • Oxidation: : Oxidized derivatives of the compound.

  • Reduction: : Reduced forms of the compound.

  • Substitution: : Amides and thioethers formed from the reaction with amines and thiols, respectively.

Scientific Research Applications

Succinimidyl-4-(bromoacetamido)butanoate: is widely used in scientific research due to its reactive groups:

  • Chemistry: : Used in peptide synthesis and modification.

  • Biology: : Employed in labeling and tagging proteins and other biomolecules.

  • Medicine: : Utilized in drug development and delivery systems.

  • Industry: : Applied in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through the succinimidyl ester group, which reacts with primary amines to form stable amide bonds. The bromoacetyl group reacts with sulfhydryl groups to form stable thioether bonds. These reactions are crucial in the labeling and modification of biomolecules.

Comparison with Similar Compounds

Succinimidyl-4-(bromoacetamido)butanoate: is similar to other succinimidyl esters and bromoacetyl derivatives , such as succinimidyl 3-(bromoacetamido)propionate (SBAP) . it is unique in its longer carbon chain, which provides different reactivity and stability profiles compared to shorter-chain analogs.

List of Similar Compounds

  • Succinimidyl 3-(bromoacetamido)propionate (SBAP)

  • N-hydroxysuccinimide (NHS) esters

  • Bromoacetyl derivatives

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2-bromoacetyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O5/c11-6-7(14)12-5-1-2-10(17)18-13-8(15)3-4-9(13)16/h1-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUGPAFUMQBBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703893
Record name 2-Bromo-N-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95413-05-1
Record name 2-Bromo-N-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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